N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-2-7-15-13(8-10)14(9-19)17(22-15)20-16(21)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJUIPMXGHKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: Construction of the 3-Cyano-5-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine Scaffold
The tetrahydrobenzothiophene core serves as the foundational structure for this compound. Two primary routes dominate its synthesis:
Cyclocondensation of Thiophene Precursors
A widely adopted method involves the cyclization of 2-mercapto-5-methylcyclohexanone with α-cyanoacetamide under acidic conditions. This one-pot reaction proceeds via intramolecular nucleophilic attack, forming the bicyclic system while introducing the cyano group at position 3. Key parameters include:
Friedel-Crafts Alkylation for Methyl Group Introduction
Alternative approaches utilize pre-formed tetrahydrobenzothiophene derivatives, introducing the 5-methyl group via Friedel-Crafts alkylation:
- Start with 4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Treat with methyl iodide (1.5 eq) in the presence of AlCl₃ (1.2 eq)
- React in dichloromethane at 0°C → room temperature, 6 hours
- Subsequent cyanation using CuCN (2 eq) in DMF at 120°C for 8 hours
This stepwise method achieves 63% overall yield but requires rigorous purification to remove aluminum salts.
Table 1: Comparison of Core Synthesis Methods
Amide Bond Formation: Coupling with 4-Fluorobenzoyl Chloride
The final step involves conjugating the core amine with 4-fluorobenzoyl chloride. Three coupling strategies have been validated:
Schotten-Baumann Reaction
Classical acyl chloride-amine coupling under biphasic conditions:
- Reagents :
- 4-Fluorobenzoyl chloride (1.1 eq)
- 10% NaOH aqueous solution
- Dichloromethane (organic phase)
- Conditions :
While cost-effective, this method suffers from hydrolysis side products, necessitating column chromatography for purification.
Carbodiimide-Mediated Coupling
Enhanced efficiency using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Molar ratios :
- Amine : EDC : HOBt = 1:1.2:1.2
- Solvent : Anhydrous DMF
- Temperature : 25°C, 12 hours
- Yield : 84%
This approach minimizes racemization and improves functional group compatibility compared to traditional methods.
Uranium-Based Coupling Agents
For stereochemically sensitive applications, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) demonstrates superior performance:
- Reagents :
- HATU (1.5 eq)
- N,N-Diisopropylethylamine (DIPEA, 3 eq)
- Solvent : Dichloromethane
- Conditions :
Although costly, this method achieves near-quantitative conversion with minimal byproducts.
Table 2: Amide Coupling Efficiency Across Methods
| Method | Coupling Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Schotten-Baumann | None | DCM/H₂O | 0–25°C | 58% | 82% |
| EDC/HOBt | EDC | DMF | 25°C | 84% | 95% |
| HATU | HATU | DCM | -15°C | 91% | 98% |
Reaction Optimization and Process Intensification
Solvent Screening for Amide Formation
A 2024 study compared polar aprotic solvents in EDC-mediated coupling:
| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) | Final Yield |
|---|---|---|---|
| DMF | 36.7 | 0.12 | 84% |
| DMSO | 46.7 | 0.09 | 72% |
| THF | 7.5 | 0.05 | 61% |
DMF emerges as optimal, balancing solubility and reaction kinetics.
Analytical Characterization and Quality Control
Structural Confirmation
Challenges and Industrial Scalability
Limitations in Current Methods
Emerging Solutions
- Continuous flow synthesis : Microreactor systems reduce reaction times by 60% while improving yield consistency
- Enzymatic desymmetrization : Lipase-catalyzed kinetic resolution achieves 99% ee in preliminary trials
Chemical Reactions Analysis
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound . Major products formed from these reactions can include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable lead compound for drug discovery and development. Additionally, it has applications in material science, where it can be used to develop new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares a benzothiophene core with N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide (, CAS 391221-72-0), differing in the substituent on the benzamide group: fluorine vs. phenoxy. This variation significantly impacts electronic properties and steric bulk.
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, the phenoxy group in the analog () is electron-donating, which may enhance π-π stacking interactions but reduce metabolic stability .
- Lipophilicity: Fluorine increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration, whereas the phenoxy group (logP ~4.0–4.5) may limit solubility in aqueous environments .
- Bioactivity: Pesticide analogs like flutolanil and diflufenican () demonstrate how trifluoromethyl and pyridine groups enhance herbicidal or fungicidal activity. The main compound’s cyano and fluorobenzamide groups may similarly target enzymes or receptors in research contexts .
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a benzothiophene moiety and an amide functional group, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.35 g/mol. Its structure can be represented as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymatic pathways and receptors.
1. Inhibition of Kinases
Studies have shown that compounds similar to this compound act as potent inhibitors of Jun N-terminal kinases (JNK2 and JNK3). For example, certain analogs demonstrated IC50 values indicating significant inhibitory potency against these kinases, with selectivity over other members of the MAPK family .
2. Anti-inflammatory Properties
Molecular docking studies suggest that this compound binds selectively to 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity is attributed to hydrogen bonding interactions with specific amino acids in the enzyme's active site. This suggests potential applications in treating inflammatory diseases.
3. Anticancer Activity
Preliminary findings indicate that this compound may possess anticancer properties by inhibiting enzymes involved in cell proliferation. Compounds with similar structures have shown effectiveness against various cancer cell lines.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison can be made with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-benzothiophen-2-yl)acetamide | Similar benzothiophene core | Moderate anti-inflammatory activity |
| N-(3-cyano-benzothiazole) | Benzothiazole core instead of benzothiophene | Antibacterial activity |
| N-(3-cyano-benzothiazole) | Lacks tetrahydro structure | Antifungal activity |
This table highlights the unique attributes of this compound while showcasing variations that could influence their biological activities and applications.
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds in various biological assays:
- JNK Inhibition : A study identified several derivatives as potent inhibitors of JNK kinases with pIC50 values indicating strong inhibition (pIC50 values around 6.7 for JNK3) .
- Inflammation Models : In vivo studies using animal models demonstrated that compounds similar to this compound significantly reduced inflammation markers compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Cyclization of a thiophene derivative to form the benzothiophene core, often using electrophilic reagents (e.g., bromine for halogenation) .
- Step 2: Introduction of the cyano group at the 3-position via nitrile incorporation, possibly using Knoevenagel condensation or cyanide substitution .
- Step 3: Amide coupling between the benzothiophene intermediate and 4-fluorobenzoic acid derivatives. Common reagents include carbodiimides (e.g., EDC) with triethylamine as a base, performed in dichloromethane under inert conditions .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for final product isolation .
Q. How can researchers characterize the structural features of this compound?
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and cyano/amide functionality .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For definitive 3D structural elucidation. Software like SHELX or OLEX2 is used for refinement, with attention to hydrogen bonding and π-π interactions (e.g., short N—H⋯O bonds and aromatic stacking) .
Q. What preliminary biological screening methods are recommended for this compound?
- Kinase Inhibition Assays: Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of JNK2/JNK3 kinases, given structural similarities to related benzothiophene derivatives .
- Cell Viability Studies: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Docking Simulations: Preliminary in silico analysis (e.g., AutoDock Vina) to predict binding affinity to kinase active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and computational binding data for this compound?
- Validate Assay Conditions: Ensure enzyme assays use physiologically relevant ATP concentrations and buffer systems to avoid false negatives .
- MD Simulations: Perform molecular dynamics (MD) over 100+ ns to assess binding stability and conformational flexibility, which static docking may miss .
- Mutagenesis Studies: Introduce point mutations (e.g., Lys68Ala in JNK3) to confirm critical binding residues identified in silico .
Q. What strategies optimize reaction yields during amide coupling in the synthesis?
- Catalyst Screening: Test coupling agents like HATU or PyBOP, which may improve efficiency compared to EDC .
- Solvent Optimization: Replace dichloromethane with DMF or THF to enhance solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .
Q. How does the crystal structure inform SAR (Structure-Activity Relationship) studies?
- Conformational Analysis: The benzothiophene core adopts a half-chair conformation, with the 4-fluorobenzamide group twisted ~59° relative to the thiophene plane. This steric arrangement may influence kinase binding pocket accessibility .
- Hydrogen Bonding: The intramolecular N—H⋯O bond stabilizes the active conformation, which can be disrupted by substituting the amide with ester groups to test SAR .
- Comparative Data: Reference structurally similar compounds (e.g., fluorobenzamide vs. hydroxyacetamide derivatives) to correlate substituent effects with activity .
Q. What advanced techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of JNK2/3 in lysates treated with the compound to confirm target binding .
- Phospho-Proteomics: Use LC-MS/MS to quantify changes in phosphorylation of downstream MAPK pathway proteins (e.g., c-Jun) .
- CRISPR Knockout Models: Generate JNK2/3 KO cell lines to assess compound specificity and off-target effects .
Methodological Challenges & Data Interpretation
Q. How should researchers address low solubility in biological assays?
- Formulation Aids: Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers (e.g., cyclodextrins) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) to the benzamide moiety to enhance aqueous solubility .
Q. What analytical methods differentiate polymorphic forms of this compound?
- PXRD (Powder X-ray Diffraction): Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA: Monitor thermal events (melting points, decomposition) to identify polymorphic transitions .
- Raman Spectroscopy: Detect subtle lattice vibrations indicative of crystal packing differences .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
